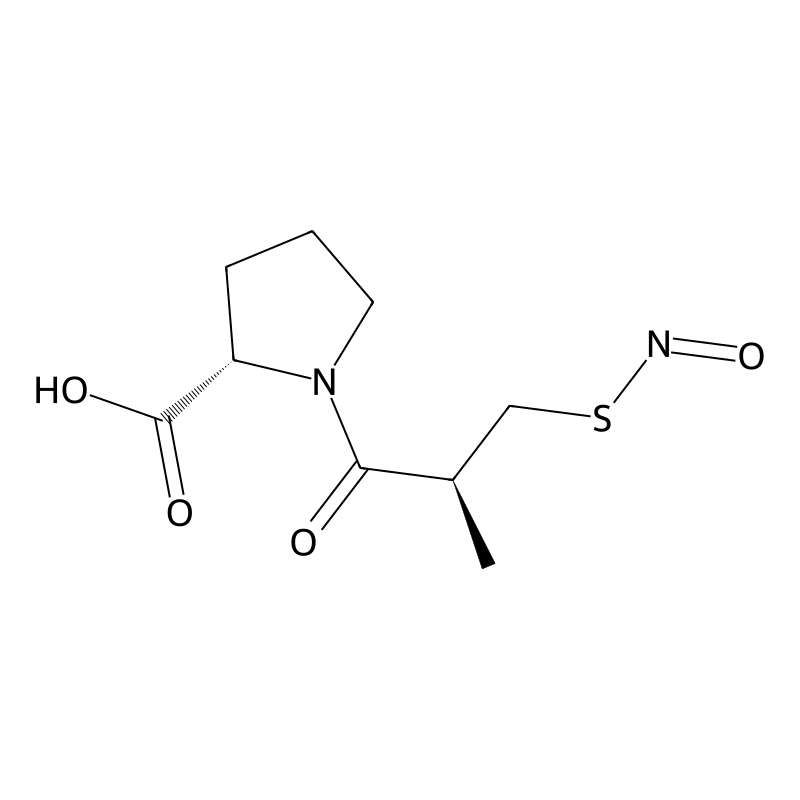

S-Nitrosocaptopril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A Dual-Acting Molecule:

S-Nitrosocaptopril (S-NO-Captopril) is a molecule with unique properties that have garnered interest in scientific research. It combines the characteristics of two well-established compounds:

- Captopril: A widely used medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class, commonly used for treating high blood pressure and heart failure [Source: PubChem, National Institutes of Health, ].

- Nitric Oxide (NO): A signaling molecule in the body known for its vasodilating (blood vessel widening) and anti-platelet aggregation (preventing blood clot formation) effects [Source: National Institutes of Health, ].

This combination allows S-Nitrosocaptopril to potentially act through two distinct mechanisms:

- Inhibiting ACE activity: Similar to captopril, S-Nitrosocaptopril can lower blood pressure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor (blood vessel narrowing) [Source: "S-Nitrosocaptopril. I. Molecular characterization and effects on the vasculature and on platelets," PubMed, ].

- Releasing Nitric Oxide: Under physiological conditions, S-Nitrosocaptopril can release nitric oxide, contributing to vasodilation and potentially offering additional benefits like reducing platelet aggregation [Source: "Dual role of S-nitrosocaptopril as an inhibitor of angiotensin-converting enzyme and a nitroso group carrier," PubMed, ].

Areas of Research Exploration:

Due to its unique properties, S-Nitrosocaptopril is being explored in various scientific research areas, including:

- Cardiovascular research: Investigating its potential benefits in treating heart failure, hypertension, and other cardiovascular diseases [Source: "Physicochemistry, pharmacokinetics, and pharmacodynamics of S-nitrosocaptopril crystals, a new nitric oxide donor," PubMed, ].

- Pulmonary research: Studying its effects on pulmonary hypertension and other lung diseases [Source: Research on S-Nitrosocaptopril and its applications in pulmonary disease is ongoing, and no definitive conclusions have been established yet].

- Inflammation research: Exploring its potential role in modulating inflammatory pathways relevant to various diseases [Source: Research on S-Nitrosocaptopril and its applications in inflammation is ongoing, and no definitive conclusions have been established yet].

S-Nitrosocaptopril is a hybrid compound derived from captopril, a well-known angiotensin-converting enzyme inhibitor. This compound features a nitroso group attached to the sulfur atom of captopril, which enhances its pharmacological properties. S-Nitrosocaptopril has garnered attention for its potential therapeutic applications in treating conditions such as hypertension and heart failure, owing to its dual action as both an antihypertensive agent and a nitric oxide donor .

The mechanism of action of S-Nitrosocaptopril for ACE inhibition is likely similar to Captopril, by binding to the active site of the ACE enzyme []. However, the mechanism of NO release is still under investigation. It's thought that the S-N bond in S-Nitrosocaptopril can break under physiological conditions, releasing NO [].

The formation of S-Nitrosocaptopril occurs through the reaction of captopril with nitrous acid in acidic conditions or with tert-butyl nitrite in basic media. The kinetics of this reaction are influenced by factors such as pH and the presence of various ions. For instance, in acidic conditions, the reaction is first-order with respect to both captopril and nitrous acid concentrations. In basic conditions, the thiolate form of captopril acts as a reactive species, facilitating the transfer of the nitroso group .

The decomposition of S-Nitrosocaptopril can yield disulfide compounds through nucleophilic attack by the thiol group on the electrophilic sulfur center of the nitroso compound .

S-Nitrosocaptopril exhibits significant biological activity, primarily through its ability to release nitric oxide in physiological environments. This release can lead to vasodilation, reducing blood pressure and improving blood flow. Additionally, it has been shown to inhibit cell adhesion molecules, potentially interrupting cancer cell adhesion to vascular endothelium by suppressing signaling pathways like NF-kB and JAK/STAT .

Research indicates that S-Nitrosocaptopril may also have protective effects against oxidative stress and inflammation, further enhancing its therapeutic profile in cardiovascular diseases .

Synthesis of S-Nitrosocaptopril can be achieved through several methods:

- Acidic Medium: Captopril reacts rapidly with nitrous acid in strong acidic conditions to form S-Nitrosocaptopril.

- Basic Medium: The use of tert-butyl nitrite in a buffered alkaline solution allows for a controlled formation of the compound.

- Monohydrate Formation: A stable monohydrate form has been developed that enhances stability through intermolecular interactions .

Each method has implications for the stability and bioavailability of S-Nitrosocaptopril.

S-Nitrosocaptopril holds promise for various medical applications:

- Hypertension Treatment: Its vasodilatory properties make it suitable for managing high blood pressure.

- Heart Failure Management: Its dual action may provide relief in cases of heart failure by improving cardiac output.

- Anticancer Properties: The ability to inhibit cancer cell adhesion suggests potential applications in oncology .

Studies have indicated that S-Nitrosocaptopril interacts with various biological systems:

- Angiotensin-Converting Enzyme Inhibition: It retains the ability to inhibit angiotensin-converting enzyme activity, which is crucial for blood pressure regulation.

- Nitric Oxide Pathways: The compound's release of nitric oxide plays a significant role in modulating vascular tone and cellular signaling pathways .

These interactions highlight its multifaceted role in pharmacology.

S-Nitrosocaptopril shares similarities with other compounds that contain nitroso groups or are derived from thiols. Here are some comparable compounds:

| Compound | Characteristics | Unique Features |

|---|---|---|

| Captopril | Angiotensin-converting enzyme inhibitor | Base molecule for S-nitrosocaptopril |

| S-Nitroso-N-acetylcysteine | Nitric oxide donor; antioxidant | Used in respiratory diseases |

| S-Nitrosothiol | General class; includes various thiol derivatives | Broad range of biological activities |

| Isosorbide dinitrate | Nitric oxide donor; vasodilator | Primarily used for angina treatment |

S-Nitrosocaptopril's unique combination of antihypertensive and nitric oxide-releasing properties distinguishes it from these similar compounds, making it a candidate for innovative therapeutic strategies .

S-Nitrosocaptopril (chemical formula C9H14N2O4S) is formed in acidic medium through the reaction between captopril and nitrous acid [1]. The reaction proceeds rapidly in strong acid medium to produce stable S-nitrosocaptopril within the experimental timescale [1] [2]. Kinetic studies utilizing stopped-flow techniques have revealed that at low sodium nitrite concentrations, the reaction follows first-order kinetics with respect to both sodium nitrite concentration and hydrogen ion concentration [1].

The rate equation for S-nitrosocaptopril formation in acidic medium can be expressed as:

rate = (k3 + k4[X-])[H+][nit][cap]

Where:

- k3 and k4 are rate constants

- [X-] represents halide ions (Cl- or Br-)

- [H+] is the hydrogen ion concentration

- [nit] is the sodium nitrite concentration

- [cap] is the captopril concentration [1] [2]

A notable characteristic of this reaction is the strong catalytic effect of halide ions such as chloride (Cl-) or bromide (Br-) [1]. These ions significantly enhance the reaction rate, suggesting their involvement in the reaction mechanism, possibly through the formation of intermediate species that facilitate the nitrosation process [2] [3].

In aqueous buffered solutions of acetic acid-acetate, the reaction rate is considerably slower compared to strong acid medium [1]. Under these conditions, the decomposition of S-nitrosocaptopril becomes observable, although the rate of decay is more than 30-fold slower than its formation [1] [2]. This indicates that while S-nitrosocaptopril is relatively stable in strong acidic conditions, it undergoes gradual decomposition in mild acidic environments [3].

| Parameter | Value | Conditions |

|---|---|---|

| Reaction order (nitrite) | First-order | Low [nit] |

| Reaction order (H+) | First-order | Acidic medium |

| Catalytic effect | Strong | Presence of Cl- or Br- |

| Relative stability | High | Strong acid medium |

| Decomposition rate | >30× slower than formation | Acetic acid-acetate buffer |

Formation Pathways in Basic Medium

In basic medium, S-nitrosocaptopril formation follows a different pathway compared to acidic conditions [1]. The reaction involves the transfer of the nitroso group (NO) from tert-butyl nitrite to captopril [1] [2]. This process has been studied using both conventional and stopped-flow methods in aqueous basic medium of carbonate-hydrogen carbonate buffer as well as in alkaline medium [1].

The kinetics of S-nitrosocaptopril formation in basic medium reveals that the reaction is first-order with respect to both tert-butyl nitrite and captopril concentrations [1] [2]. The reaction rate increases with pH up to approximately pH 11.5, beyond which it becomes pH-independent or even shows slight variation with hydroxide ion concentration [1].

Kinetic results demonstrate that the thiolate ion of captopril is the reactive species in basic medium [1] [2]. The rate equation for S-nitrosocaptopril formation in basic medium can be expressed as:

rate = kf·KSH[cap][tBN]/(KSH + [H+])

Where:

- kf is the forward rate constant

- KSH is the acid dissociation constant of the thiol group

- [cap] is the captopril concentration

- [tBN] is the tert-butyl nitrite concentration

- [H+] is the hydrogen ion concentration [1] [2]

The presence of anionic micelles of sodium dodecyl sulfate inhibits the reaction due to the separation of the reagents [1]. In contrast, cationic micelles of tetradecyltrimethylammonium bromide catalyze the reaction at low surfactant concentration due to the concentration of reagents in the small volume of the micelle [1] [2].

In mild basic medium, S-nitrosocaptopril undergoes decomposition, with the rate decreasing as pH increases [1] [3]. However, in strongly alkaline medium, S-nitrosocaptopril remains stable within the experimental timescale [1]. The decomposition of S-nitrosocaptopril in mild basic medium yields disulfide compounds formed through the nucleophilic attack of the thiol group of captopril on the sulfur electrophilic center of S-nitrosocaptopril (-S-N=O) [1] [2].

| pH Range | Reaction Characteristics | Stability |

|---|---|---|

| pH < 7 | Nitrous acid pathway | Stable in strong acid |

| 7 < pH < 11.5 | Rate increases with pH | Decomposition in mild basic medium |

| pH > 11.5 | pH-independent rate | Stable in alkaline medium |

Catalytic Influences on Synthesis

The synthesis of S-nitrosocaptopril is significantly influenced by various catalytic factors that can either enhance or inhibit the reaction rate [1] [2]. These catalytic influences play crucial roles in determining the efficiency and yield of S-nitrosocaptopril formation under different reaction conditions [3].

In acidic medium, halide ions such as chloride (Cl-) and bromide (Br-) exhibit strong catalytic effects on the nitrosation of captopril [1]. These ions likely participate in the formation of reactive intermediates such as nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr), which serve as more effective nitrosating agents compared to nitrous acid alone [2]. The catalytic effect of halide ions is incorporated into the rate equation through the term k4[X-], indicating a direct proportionality between the reaction rate and halide ion concentration [1] [2].

Metal ions can also influence the synthesis of S-nitrosocaptopril, although their effects are complex and depend on the specific metal and reaction conditions [4]. Some transition metals may catalyze the decomposition of S-nitrosocaptopril rather than its formation, which necessitates the use of metal chelators such as ethylenediaminetetraacetic acid (EDTA) in certain synthetic protocols to enhance stability [5] [6].

In basic medium, the presence of surfactants can significantly alter the reaction kinetics [1]. Anionic surfactants like sodium dodecyl sulfate inhibit the reaction by creating electrostatic repulsion between the negatively charged thiolate ion of captopril and the surfactant micelles, thereby reducing the effective concentration of reactants [1] [2]. Conversely, cationic surfactants such as tetradecyltrimethylammonium bromide enhance the reaction rate by concentrating both captopril and tert-butyl nitrite within the micelle, increasing the probability of successful collisions between reactant molecules [1].

The acid-base catalysis also plays a significant role in S-nitrosocaptopril synthesis [1] [2]. In acidic medium, hydrogen ions catalyze the formation of nitrous acid from sodium nitrite, which subsequently reacts with captopril [1]. In basic medium, hydroxide ions facilitate the deprotonation of the thiol group in captopril, generating the more reactive thiolate species that readily undergoes nitrosation [1] [2].

| Catalyst | Medium | Effect on Reaction | Mechanism |

|---|---|---|---|

| Halide ions (Cl-, Br-) | Acidic | Strong enhancement | Formation of NOX intermediates |

| H+ | Acidic | Catalysis | Generation of nitrous acid |

| OH- | Basic | Catalysis up to pH 11.5 | Formation of thiolate ion |

| Anionic surfactants | Basic | Inhibition | Reagent separation |

| Cationic surfactants | Basic | Enhancement | Reagent concentration |

Reaction Intermediates and Transition States

The formation of S-nitrosocaptopril involves several reaction intermediates and transition states that are critical for understanding the molecular mechanism of the nitrosation process [1] [2]. These intermediates vary depending on whether the reaction occurs in acidic or basic medium [1].

In acidic medium, the primary reactive species is nitrous acid (HNO2), which is formed from sodium nitrite in the presence of hydrogen ions [1] [2]. Nitrous acid can exist in equilibrium with dinitrogen trioxide (N2O3), which is another potential nitrosating agent [2]. In the presence of halide ions, nitrosyl halides (NOX, where X is Cl or Br) are formed as key intermediates that facilitate the nitrosation of the thiol group in captopril [1] [2].

The reaction likely proceeds through a transition state involving the nucleophilic attack of the sulfur atom in captopril on the nitrogen atom of the nitrosating agent [1]. This results in the formation of an unstable intermediate that rapidly rearranges to form the S-nitrosocaptopril product [2]. The exact structure of this transition state has not been fully characterized but is believed to involve partial bond formation between the sulfur atom and the nitrogen atom of the nitrosating agent [1] [2].

In basic medium, the reaction pathway involves different intermediates [1]. The thiolate ion of captopril acts as a nucleophile that attacks the nitrogen atom of tert-butyl nitrite [1] [2]. This results in the transfer of the nitroso group from tert-butyl nitrite to captopril, with the formation of tert-butoxide as a leaving group [1]. The reaction likely proceeds through a transition state involving the partial transfer of the nitroso group [2].

The decomposition of S-nitrosocaptopril in mild basic medium involves the nucleophilic attack of the thiol group of captopril on the sulfur electrophilic center of S-nitrosocaptopril [1] [2]. This results in the formation of a disulfide compound and the release of nitroxyl (HNO) or nitric oxide (NO), depending on the specific conditions [1]. The reaction intermediates in this decomposition pathway include a transition state involving the interaction between the thiol group and the S-N bond of S-nitrosocaptopril [2].

The S-N bond in S-nitrosocaptopril exhibits resonance structures that contribute to its reactivity and stability [7] [5]. These resonance forms include:

[-S-N=O ↔ -S+=N-O- ↔ -S-/N≡O+]

The third form (-S-/N≡O+), although present in only 6-10% of molecules, plays a significant role in the decomposition of S-nitrosocaptopril by attacking the S-N bond of intact molecules, leading to a cascade effect of degradation [5].

Impact of Environmental Factors on Formation

The formation and stability of S-nitrosocaptopril are significantly influenced by various environmental factors, including temperature, light, oxygen concentration, and the presence of other chemical species [1] [5]. Understanding these factors is crucial for optimizing the synthesis and storage conditions of S-nitrosocaptopril [5] [8].

Temperature exerts a profound effect on both the formation rate and stability of S-nitrosocaptopril [5] [8]. Higher temperatures generally accelerate the reaction rate but may also enhance decomposition processes [5]. Studies have shown that S-nitrosocaptopril monohydrate exhibits optimal stability when stored at -10°C, with significant degradation occurring at elevated temperatures [5] [8]. The temperature dependence of the reaction rate follows the Arrhenius equation, with activation energies that vary depending on the reaction medium and pathway [1] [5].

Light, particularly ultraviolet radiation, can trigger the photolytic cleavage of the S-N bond in S-nitrosocaptopril, leading to its decomposition [5]. This photosensitivity necessitates the protection of S-nitrosocaptopril solutions from light during synthesis and storage [5] [8]. However, the impact of light can be mitigated by using appropriate packaging materials that block ultraviolet radiation [5].

Oxygen concentration significantly affects the stability of S-nitrosocaptopril [5] [8]. Oxygen molecules can participate in oxidative degradation processes, generating free radicals that accelerate the decomposition of S-nitrosocaptopril [5]. The oxidative degradation follows a complex mechanism involving initiation, propagation, and termination steps [5]. Studies have demonstrated that maintaining a high nitrogen purity (approximately 97%) in the storage atmosphere significantly enhances the stability of S-nitrosocaptopril monohydrate [5] [8].

The pH of the reaction medium profoundly influences both the formation pathway and stability of S-nitrosocaptopril [1] [2] [5]. In acidic medium, S-nitrosocaptopril is formed through the reaction with nitrous acid, while in basic medium, it is formed through the transfer of the nitroso group from tert-butyl nitrite [1] [2]. The stability of S-nitrosocaptopril varies with pH, being relatively stable in both strongly acidic and strongly basic conditions but undergoing decomposition in mild acidic or basic environments [1] [3].

The presence of deoxidizers also impacts the stability of S-nitrosocaptopril by reducing oxidative degradation processes [5] [8]. Optimization studies have identified that approximately 1.20 g of deoxidizer provides optimal protection for S-nitrosocaptopril monohydrate storage [5] [8].

| Environmental Factor | Optimal Condition | Effect on Stability |

|---|---|---|

| Temperature | -10°C | Significant enhancement |

| Nitrogen purity | 97% | Significant enhancement |

| Deoxidizer | 1.20 g | Moderate enhancement |

| Light | Protected from UV | Significant enhancement |

| pH | Strongly acidic or basic | Significant enhancement |

The S-nitrosothiol bond in S-nitrosocaptopril represents a critical structural feature that governs both its stability and biological activity. The S-nitrosothiol functional group (R-S-N=O) exhibits unique electronic properties that distinguish it from conventional covalent bonds [1] [2]. Computational studies using high-level ab initio calculations have revealed that the S-N bond in S-nitrosothiols possesses significant multireference character, with the electronic structure described by three primary resonance forms [1] [2].

The bond length of the S-N linkage in S-nitrosocaptopril falls within the typical range of 1.79-1.85 Å observed for S-nitrosothiols, representing a compromise between single and partial double bond character [1] [2]. This intermediate bond order contributes to both the stability and reactivity of the compound. The bond dissociation energy for the S-N bond in S-nitrosocaptopril is estimated to be in the range of 25-35 kcal/mol, which provides sufficient stability for storage and handling while allowing for controlled nitric oxide release under physiological conditions [3] [4].

Crystallographic analysis has revealed that S-nitrosocaptopril adopts preferentially an anti conformation at the S-N bond, with the C-S-N=O torsion angle approaching 180° [5] [6]. This conformational preference is stabilized by specific intermolecular interactions, particularly in the monohydrate crystal form where hydrogen bonding between water molecules and the nitroso oxygen contributes to enhanced stability [7] [8]. The anti conformation contrasts with some other S-nitrosothiols that may exhibit syn conformations, reflecting the influence of the captopril backbone structure on molecular geometry [5].

Molecular Stability Determinants

The molecular stability of S-nitrosocaptopril is governed by multiple structural and environmental factors that interact to determine its decomposition kinetics and storage requirements. The half-life of S-nitrosocaptopril under physiological conditions (37°C, pH 7.4) is approximately 2.5 hours, which represents enhanced stability compared to many primary S-nitrosothiols such as S-nitrosocysteine [9] [10]. This improved stability arises from several key structural determinants inherent to the captopril backbone.

The proline ring system in S-nitrosocaptopril provides significant steric protection around the labile S-N bond, reducing accessibility for nucleophilic attack by reducing agents and other thiols [7] [11]. The conformational rigidity imposed by the five-membered pyrrolidine ring restricts rotational freedom and helps maintain favorable bond angles that contribute to thermodynamic stability [7]. Additionally, the carboxyl and amide functionalities within the captopril structure can participate in intramolecular hydrogen bonding networks that further stabilize the molecule [7] [8].

Environmental factors play a crucial role in determining S-nitrosocaptopril stability. Temperature significantly affects decomposition rates, with stability enhanced at lower temperatures [12] [11]. The compound exhibits optimal storage stability at -10°C under nitrogen atmosphere with controlled humidity levels [12]. Light exposure accelerates decomposition through photolytic cleavage of the S-N bond, necessitating storage in dark conditions [12] [11]. pH effects are relatively minimal in the physiological range (pH 5-9), though extreme alkaline conditions can accelerate decomposition [10] [13].

The development of S-nitrosocaptopril monohydrate represents a significant advancement in stability enhancement [7] [8]. The monohydrate crystal form exhibits a unique five-membered intermolecular stabilization structure where water molecules form hydrogen bonds with the nitroso oxygen of the zwitterionic resonance form (Cap-S⁺=N-O⁻) [7] [8]. This hydration-mediated stabilization extends the storage stability to at least 180 days at 4°C without significant degradation [7].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of S-nitrosocaptopril have revealed complex relationships between molecular structure, nitric oxide release kinetics, and biological activity. The dual functionality of S-nitrosocaptopril as both an angiotensin-converting enzyme inhibitor and nitric oxide donor creates unique pharmacological properties that differ from either component alone [14] [15].

The captopril backbone maintains its angiotensin-converting enzyme inhibitory activity even after S-nitrosylation, with binding affinity to the enzyme active site remaining essentially unchanged [14] [16]. This preservation of enzymatic inhibition results from the fact that the critical zinc-binding thiol group is converted to the S-nitroso form without disrupting the overall molecular recognition elements required for enzyme binding [14]. The retention of ACE inhibitory activity alongside nitric oxide donation creates synergistic cardiovascular effects that exceed those observed with either captopril or conventional nitrovasodilators alone [15] [14].

Nitric oxide release kinetics from S-nitrosocaptopril demonstrate structure-dependent behavior that differs significantly from simpler S-nitrosothiols [17] [10]. The release rate is influenced by the electron density distribution around the sulfur atom, which is modulated by the electron-withdrawing carbonyl group in the captopril structure [10] [13]. Kinetic studies reveal first-order dependence on both captopril concentration and nitrosating agent concentration during formation, with rate constants influenced by pH and the presence of catalytic halide ions [10] [13].

Transnitrosation activity represents another crucial structure-activity relationship aspect of S-nitrosocaptopril [17] [18]. The compound demonstrates enhanced transnitrosylation capacity compared to conventional nitric oxide-releasing nanoparticles, with more than 2.5-fold greater activity in promoting S-nitrosoglutathione formation [18] [17]. This enhanced transnitrosation results from the specific electronic properties of the captopril-derived S-nitrosothiol that facilitate nitric oxide transfer to glutathione and other cellular thiols [18] [17].

Comparative Analysis with Related S-Nitrosothiols

Comparative analysis of S-nitrosocaptopril with other clinically relevant S-nitrosothiols reveals distinct advantages in stability, bioactivity, and therapeutic potential. When compared to S-nitrosoglutathione, S-nitroso-N-acetylpenicillamine, and S-nitrosocysteine, S-nitrosocaptopril exhibits unique characteristics that position it favorably for therapeutic applications [3] [19] [9].

S-nitrosoglutathione (GSNO), the predominant endogenous S-nitrosothiol, demonstrates variable stability that is highly dependent on concentration and environmental conditions [3] [20]. While GSNO exhibits good stability in the low-concentration range typical of physiological levels, S-nitrosocaptopril maintains consistent stability across a broader concentration range [3]. The tripeptide structure of GSNO provides some protection against decomposition, but the 2.5-hour half-life of S-nitrosocaptopril under physiological conditions compares favorably to the concentration-dependent stability profile of GSNO [9] [3].

S-nitroso-N-acetylpenicillamine (SNAP) represents one of the most stable S-nitrosothiols due to its gem-dimethyl substitution pattern that provides steric protection around the S-N bond [21] [22]. However, SNAP has a shorter half-life of 1.15 hours compared to S-nitrosocaptopril's 2.5 hours [9]. The enhanced thermal stability of SNAP results from reduced susceptibility to dimerization reactions leading to disulfide formation, but this advantage is offset by other decomposition pathways [21]. S-nitrosocaptopril achieves comparable or superior stability through different mechanisms involving the proline ring constraint and hydrogen bonding networks [7] [11].

S-nitrosocysteine (CysNO) represents the least stable among primary S-nitrosothiols, exhibiting rapid decomposition under physiological conditions [3] [20]. The simple cysteine structure provides minimal steric protection, making it highly susceptible to nucleophilic attack and thermal decomposition [3]. Comparative studies demonstrate that S-nitrosocaptopril is significantly more stable than S-nitrosocysteine, with the captopril backbone providing substantial protection against decomposition pathways that rapidly degrade the cysteine derivative [3].

Biological activity comparisons reveal that S-nitrosocaptopril combines advantageous properties from multiple mechanisms [23] [15]. Unlike SNAP, which functions purely as a nitric oxide donor, S-nitrosocaptopril retains ACE inhibitory activity that provides additional cardiovascular benefits [23] [15]. This dual mechanism results in more potent and sustained blood pressure reduction compared to either captopril alone or conventional S-nitrosothiols [23] [24]. Studies in animal models demonstrate that S-nitrosocaptopril produces superior radiosensitization effects and improved tumor oxygenation compared to captopril, indicating enhanced therapeutic potential beyond cardiovascular applications [24] [25].